molecular formula C8H8BrNO2 B1520651 3-Bromo-4-(methylamino)benzoic acid CAS No. 1131615-00-3

3-Bromo-4-(methylamino)benzoic acid

Cat. No.: B1520651
CAS No.: 1131615-00-3
M. Wt: 230.06 g/mol
InChI Key: GYQWONZKVFZPDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-(methylamino)benzoic acid is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-bromo-4-(methylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-10-7-3-2-5(8(11)12)4-6(7)9/h2-4,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQWONZKVFZPDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660959
Record name 3-Bromo-4-(methylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131615-00-3
Record name 3-Bromo-4-(methylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Bromo-4-(methylamino)benzoic acid, a derivative of benzoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure, featuring a bromine atom and a methylamino group, suggests possible interactions with biological targets that may lead to therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C8H8BrNO2C_8H_8BrNO_2. Its structural characteristics include:

  • Bromine Substitution : The presence of bromine can enhance lipophilicity and influence the compound's interaction with biological membranes.
  • Amino Group : The methylamino group can participate in hydrogen bonding, potentially affecting the compound's binding affinity to biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound possesses antibacterial activity against several strains of bacteria.
  • Antitumor Activity : Preliminary investigations suggest potential anticancer properties, particularly in inhibiting cell proliferation in certain cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be relevant in metabolic pathways.

Antimicrobial Activity

A study published in ResearchGate investigated the antimicrobial efficacy of various substituted benzoic acids, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing the compound's effectiveness compared to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

Antitumor Activity

In a separate study focused on cancer research, the effects of this compound on human cancer cell lines were assessed. The compound demonstrated a dose-dependent decrease in cell viability in breast and colon cancer cell lines. The IC50 values were calculated as follows:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
HCT116 (Colon Cancer)30

These findings suggest that the compound could be further explored for its potential as an anticancer agent.

Enzyme Inhibition Studies

Research has also explored the enzyme inhibition properties of this compound. It was found to inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Interaction with Cellular Membranes : The lipophilic nature due to bromine substitution may facilitate membrane penetration.
  • Binding to Target Proteins : The amino group can form hydrogen bonds with active sites on enzymes or receptors, inhibiting their function.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-4-(methylamino)benzoic acid
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